molecular formula C6H5KO4S B1613572 Potassium;4-hydroxybenzenesulfonic acid CAS No. 30145-40-5

Potassium;4-hydroxybenzenesulfonic acid

Cat. No.: B1613572
CAS No.: 30145-40-5
M. Wt: 212.27 g/mol
InChI Key: VMNZSPZHEZLXCQ-UHFFFAOYSA-M
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Description

Contextualization within Arenesulfonic Acid Chemistry

Arenesulfonic acids and their salts are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) or a sulfonate group (-SO₃⁻) directly attached to an aromatic ring. rsc.org These compounds are noted for their strong acidic nature and high solubility in water. The synthesis of the parent acid, 4-hydroxybenzenesulfonic acid, is typically achieved through the sulfonation of phenol (B47542). nih.gov This process involves heating phenol with sulfuric acid, leading to the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring with a sulfonic acid group. nih.gov The subsequent neutralization with a potassium base, such as potassium hydroxide (B78521), would yield potassium 4-hydroxybenzenesulfonate (B8699630).

The presence of both a hydroxyl (-OH) and a sulfonate (-SO₃K) group on the aromatic ring of potassium 4-hydroxybenzenesulfonate influences its reactivity and potential applications. The hydroxyl group can participate in various organic reactions, while the sulfonate group enhances water solubility and can act as a coordinating site for metal ions.

Interdisciplinary Relevance in Chemical Sciences

The multifaceted nature of potassium 4-hydroxybenzenesulfonate lends itself to a variety of applications across different fields of chemistry, from materials science to catalysis. While direct research on this specific compound is emerging, the functionalities it possesses are well-explored in related molecules, suggesting a rich potential for future investigations.

Materials Science and Coordination Chemistry: The sulfonate group is a versatile ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers. researchgate.net For instance, the sodium salt, sodium 4-hydroxybenzenesulfonate, has been utilized in the synthesis of coordination polymers with lanthanide ions, indicating that the potassium counterpart could similarly serve as a building block for novel materials with interesting optical or magnetic properties. researchgate.net The ability of potassium ions to participate in the formation of coordination polymers has also been demonstrated with other ligands, suggesting a rich area for exploration with 4-hydroxybenzenesulfonate. nih.govmdpi.commdpi.com

Polymer Chemistry: In polymer science, potassium salts of sulfonated polymers are known to exhibit interesting properties. For example, poly(sodium 4-styrene sulfonate) is a well-studied polyelectrolyte with applications in areas such as ion exchange and water treatment. mdpi.com By analogy, monomers or polymers incorporating the potassium 4-hydroxybenzenesulfonate moiety could be developed for applications requiring water solubility, ionic conductivity, and thermal stability. mdpi.comresearchgate.net The presence of the hydroxyl group offers a site for further polymerization or modification.

Catalysis: While specific catalytic applications of potassium 4-hydroxybenzenesulfonate are not extensively documented, related compounds such as potassium hydrogen sulfate (B86663) (KHSO₄) are known to be effective solid acid catalysts in various organic transformations. nih.gov This suggests that potassium 4-hydroxybenzenesulfonate could potentially exhibit catalytic activity, particularly in reactions where a mild, water-soluble acid catalyst is required. The promotional effect of potassium in catalysis is also a recognized phenomenon, where it can enhance the activity and stability of catalysts in processes like steam reforming. mdpi.com

Electrochemistry: The use of potassium salts as electrolyte additives in batteries is an active area of research. rsc.orgnih.govnih.govresearchgate.net Potassium ions can influence the formation of the solid electrolyte interphase (SEI) on electrode surfaces, impacting battery performance and stability. nih.gov The sulfonate group in potassium 4-hydroxybenzenesulfonate could also play a role in modifying the electrolyte properties. Research into potassium-ion batteries (PIBs) is gaining traction as a potential alternative to lithium-ion batteries, and the development of novel electrolyte components is crucial for their advancement. rsc.orgrsc.orgrsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30145-40-5

Molecular Formula

C6H5KO4S

Molecular Weight

212.27 g/mol

IUPAC Name

potassium;4-hydroxybenzenesulfonate

InChI

InChI=1S/C6H6O4S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1

InChI Key

VMNZSPZHEZLXCQ-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.[K+]

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Hydroxybenzenesulfonic Acid and Its Potassium Salt

Direct Sulfonation of Phenolic Precursors

The primary method for synthesizing 4-hydroxybenzenesulfonic acid is through the direct sulfonation of phenol (B47542). nih.govchemicalbook.com This process is a classic example of an electrophilic aromatic substitution reaction, a fundamental mechanism in organic chemistry. wikipedia.orgwikipedia.org

Electrophilic Aromatic Substitution Mechanisms

Aromatic sulfonation involves the replacement of a hydrogen atom on an aromatic ring with a sulfonic acid group (–SO₃H). wikipedia.org In the case of phenol, the hydroxyl (–OH) group is a strongly activating, ortho-, para-directing substituent, making the benzene (B151609) ring highly susceptible to electrophilic attack. ucalgary.caquora.com This high reactivity allows for the use of milder conditions compared to the sulfonation of benzene itself. ucalgary.ca

The reaction is typically carried out by heating phenol with concentrated sulfuric acid. nih.govmlsu.ac.in The electrophile in this reaction is sulfur trioxide (SO₃), which is either used directly in the form of fuming sulfuric acid (oleum) or generated in situ from the dehydration of sulfuric acid. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in the following steps:

Generation of the Electrophile : Two molecules of sulfuric acid react to form sulfur trioxide (SO₃), a potent electrophile.

Electrophilic Attack : The electron-rich π system of the phenol ring attacks the sulfur trioxide. The activating –OH group directs this attack to the ortho and para positions, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgvedantu.com

Deprotonation : A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming the final product. masterorganicchemistry.comvedantu.com

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. wikipedia.orgvedantu.com The reaction is favored in concentrated acidic conditions, while desulfonation can occur in hot, dilute aqueous acid. wikipedia.org

Regioselectivity and Isomeric Considerations (e.g., Para vs. Ortho Isomers, Thermal Rearrangements)

The sulfonation of phenol yields a mixture of ortho-hydroxybenzenesulfonic acid and para-hydroxybenzenesulfonic acid. The ratio of these isomers is highly dependent on the reaction temperature, a phenomenon known as temperature-dependent regioselectivity. mlsu.ac.inquora.com

At lower temperatures (around room temperature or slightly above), the kinetically controlled product, ortho-hydroxybenzenesulfonic acid , is the major isomer formed. mlsu.ac.instackexchange.com This is attributed to the formation of a hydrogen bond between the hydroxyl group and the incoming sulfonate group, which stabilizes the transition state leading to the ortho product. quora.com

At higher temperatures (around 100-110°C), the thermodynamically controlled product, 4-hydroxybenzenesulfonic acid (para isomer) , predominates. nih.govmlsu.ac.instackexchange.com At elevated temperatures, the hydrogen bonds are less significant, and the greater steric hindrance at the ortho position makes the para isomer the more stable and favored product. quora.com

A key aspect of this reaction is the ability to convert the ortho isomer to the more stable para isomer through thermal rearrangement . By heating the mixture of ortho- and para-hydroxybenzene sulfonic acids, a high yield of the para isomer (>95%) can be achieved. vedantu.comgoogle.com This reversibility of the sulfonation reaction allows for the isolation of the thermodynamically favored product. vedantu.com A typical industrial synthesis involves heating phenol with 96% sulfuric acid at 110°C for several hours, which directly favors the formation of the para isomer with yields around 95%. nih.govchemicalbook.comchemicalbook.com

Reaction ConditionMajor ProductControlling Factor
Low Temperature (e.g., 288-293 K)Ortho-hydroxybenzenesulfonic acidKinetic Control
High Temperature (e.g., 373 K / 100°C)4-Hydroxybenzenesulfonic acidThermodynamic Control

Synthesis of Potassium 4-Hydroxybenzenesulfonate (B8699630)

Salt Formation Procedures

Potassium 4-hydroxybenzenesulfonate is synthesized through a standard acid-base neutralization reaction. Once 4-hydroxybenzenesulfonic acid has been prepared, it can be treated with a suitable potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to form the corresponding potassium salt.

Another method involves a salt metathesis or precipitation reaction. For instance, a solution of a sulfonate salt can be treated with a saturated solution of potassium chloride. orgsyn.org This can cause the less soluble potassium 4-hydroxybenzenesulfonate to precipitate out of the solution, which can then be collected by filtration. orgsyn.org The synthesis of potassium salts of similar sulfonic acids, like potassium 1,2-naphthoquinone-4-sulfonate, demonstrates this principle where adding a saturated potassium chloride solution induces precipitation. orgsyn.org

Derivatization Reactions and Functionalization Strategies

The bifunctional nature of 4-hydroxybenzenesulfonic acid, possessing both a phenolic hydroxyl group and a sulfonic acid group, allows for a variety of derivatization reactions.

Etherification Reactions

The hydroxyl group of 4-hydroxybenzenesulfonic acid can undergo etherification reactions. For example, it can react with 2-halogenomalonic esters to form the corresponding ethers. nih.gov These ether derivatives have been utilized in the manufacturing of polyesters to improve their affinity for basic dyes. nih.govchemicalbook.com

Another significant etherification is the reaction with ethylene (B1197577) oxide. This reaction results in the formation of poly(ethoxy)oxybenzenesulfonic acid. This derivative finds applications as an emulsifier and a plasticizer. chemicalbook.com

ReactantProductApplication of Product
2-Halogenomalonic esters4-(Alkoxycarbonyl)methoxybenzenesulfonic acid estersUsed in polyester (B1180765) manufacturing
Ethylene oxidePoly(ethoxy)oxybenzenesulfonic acidEmulsifier and plasticizer

Substitution Reactions (e.g., Nitration, Halogenation)

The aromatic ring of 4-hydroxybenzenesulfonic acid is highly activated towards electrophilic aromatic substitution due to the powerful activating and ortho-, para-directing effects of the hydroxyl group.

Nitration

The introduction of a nitro group (-NO₂) onto the benzene ring of 4-hydroxybenzenesulfonic acid is typically achieved through treatment with a nitrating agent. The reaction generally proceeds by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Given that the para-position is occupied by the sulfonic acid group, substitution occurs at the positions ortho to the activating hydroxyl group. In some cases, depending on the reaction conditions, the sulfonation can be reversible, and the sulfonic acid group may be replaced.

A related synthesis involves the sulfonation of ortho-aminophenol followed by nitration with nitric acid or a nitrate (B79036) salt to produce 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid. askfilo.com The nitration of phenol with mixed acid after sulfonation can lead to products like 4-hydroxybenzene-1,3-disulfonic acid, which upon further nitration can yield picric acid. orgsyn.org

Table 1: Nitration of 4-Hydroxybenzenesulfonic Acid Derivatives

Starting Material Reagents Key Product(s) Reference
3-amino-4-hydroxybenzenesulfonic acid Nitric acid (HNO₃) or nitrate salt 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid askfilo.com
Phenol (via sulfonation) Conc. HNO₃, Conc. H₂SO₄ 4-Hydroxybenzene-1,3-disulfonic acid, Picric acid orgsyn.org

Halogenation

Halogenation of 4-hydroxybenzenesulfonic acid demonstrates the high reactivity of the phenol ring, often leading to polysubstitution and even displacement of the sulfonic acid group (ipso-substitution).

Bromination: The reaction of p-phenolsulfonic acid with excess bromine water does not result in simple substitution while retaining the sulfonic acid group. Instead, it readily undergoes bromination at the two ortho positions, followed by the replacement of the sulfonic acid group with a bromine atom. tardigrade.intardigrade.inaskfilo.com This yields 2,4,6-tribromophenol (B41969) as the final product. askfilo.comdoubtnut.com This outcome highlights that the C-S bond can be cleaved under these electrophilic conditions.

Iodination: Direct iodination of aromatic rings requires a more reactive iodine species, as molecular iodine (I₂) is generally unreactive. libretexts.org For activated rings like phenols, iodination can be achieved using iodine in the presence of an oxidizing agent, such as periodic acid (HIO₄). orgsyn.org This mixture generates a more potent electrophilic iodinating species. While specific studies on 4-hydroxybenzenesulfonic acid are scarce, the iodination of phenol is known to produce a mixture of mono-, di-, and triiodophenols. dtu.dk Given the high activation of the ring, it is plausible that iodination would proceed at the ortho positions.

Table 2: Halogenation of 4-Hydroxybenzenesulfonic Acid

Halogenation Type Reagent(s) Major Product Remarks Reference(s)
Bromination Excess Bromine Water (Br₂) 2,4,6-tribromophenol The sulfonic acid group is replaced by a bromine atom. tardigrade.intardigrade.indoubtnut.com
Iodination Iodine (I₂), Periodic Acid (HIO₄) Iodinated phenols Method applicable to activated aromatic rings. Specific product distribution for this substrate is not detailed. orgsyn.org

Oxidation and Reduction Pathways

The phenolic and sulfonic acid moieties of 4-hydroxybenzenesulfonic acid allow for distinct oxidation and reduction reactions.

Oxidation: The compound can be oxidized under specific conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of sulfonated quinones. tardigrade.in Advanced oxidation processes have also been studied for the degradation of p-phenol sulfonic acid. One such method employs a CoFe₂₋ₓMoₓO₄ catalyzed peroxymonosulfate (B1194676) (PMS) system, which generates highly reactive sulfate (B86663) (SO₄·⁻) and hydroxyl (HO·) radicals to break down the molecule. google.com

Reduction: Reduction of 4-hydroxybenzenesulfonic acid can target either the ring or the sulfonic acid group. Catalytic desulfonation can be achieved using highly electron-rich palladium complexes, resulting in the extrusion of SO₃ and the formation of phenol. chemicalbook.com Milder reducing agents, such as sodium borohydride, may be used to form phenol and other sulfonic acid derivatives. tardigrade.in

Table 3: Oxidation and Reduction of 4-Hydroxybenzenesulfonic Acid

Reaction Type Reagent(s) / Catalyst Key Product(s) Reference
Oxidation Potassium Permanganate Sulfonated quinones tardigrade.in
Advanced Oxidation Peroxymonosulfate (PMS) with CoFe₂₋ₓMoₓO₄ catalyst Degradation products google.com
Reduction (Desulfonation) Electron-rich Palladium complexes Phenol chemicalbook.com
Reduction Sodium Borohydride Phenol and sulfonic acid derivatives tardigrade.in

Complex Formation with Metal Cations

The oxygen atoms of both the hydroxyl and sulfonate groups in 4-hydroxybenzenesulfonate can act as ligands, enabling the formation of coordination complexes with various metal cations. These interactions can lead to the formation of intricate multi-dimensional structures.

A notable example is the formation of a coordination compound with cobalt(II) and sodium(I) ions. In the crystal structure of (4-hydroxybenzenesulfonate)-κ¹O-6,6′-((1E,1′E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))bis(2-methoxyphenol)-κ²N,N′,μ²O,O′,κ²O′,O′′)-(methanol)-cobalt(II)sodium(I), the 4-hydroxybenzenesulfonate anion coordinates to the sodium center. dtu.dk The sodium ion is six-coordinated, binding to four oxygen atoms from a Schiff base ligand, one oxygen atom from a methanol (B129727) molecule, and one oxygen atom from the sulfonate group of the 4-hydroxybenzenesulfonate. dtu.dk This demonstrates the ability of the sulfonate group to participate in building complex metal-organic structures.

Table 4: Metal Complex Formation with 4-Hydroxybenzenesulfonate

Metal Cation(s) Ligand(s) Coordination Details Resulting Structure Reference
Co(II), Na(I) 4-hydroxybenzenesulfonate, Schiff base, Methanol The sulfonate oxygen of 4-hydroxybenzenesulfonate coordinates to the Na(I) ion. Heterometallic coordination complex dtu.dk

Polymerization and Self-Assembly in Materials Synthesis

4-Hydroxybenzenesulfonic acid and its derivatives serve as monomers or precursors in the synthesis of various polymers and materials.

Condensation Polymers: Crude mixtures of hydroxybenzenesulfonic acids can be condensed with formaldehyde (B43269). These condensation products are useful as synthetic tanning agents and for improving the dyeing properties of polyamide fibers. chemicalbook.com When hydrogensulfite is subsequently added to these formaldehyde condensates, materials with good dye-dispersing effects are obtained. chemicalbook.com

Polyesters and Polyethers: The compound can be modified for use in polymerization. For instance, the reaction of 4-hydroxybenzenesulfonic acid with 2-halogenomalonic esters forms ether intermediates. These intermediates are then used in the manufacture of polyesters that exhibit an improved affinity for basic dyes. chemicalbook.comnih.gov Furthermore, reaction with ethylene oxide yields poly(ethoxy)oxybenzenesulfonic acid, which can function as a plasticizer and an emulsifier. chemicalbook.com

Table 5: Polymerization and Material Synthesis Applications

Reaction Type Co-reactant(s) Resulting Material/Use Reference
Condensation Formaldehyde Synthetic tanning agents; Dyeing enhancers for polyamides chemicalbook.com
Etherification followed by Polymerization 2-Halogenomalonic esters Polyesters with improved dye affinity chemicalbook.comnih.gov
Ethoxylation Ethylene Oxide Poly(ethoxy)oxybenzenesulfonic acid (plasticizer, emulsifier) chemicalbook.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. By analyzing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, it is possible to map out the molecular structure of potassium 4-hydroxybenzenesulfonate (B8699630).

In the ¹H NMR spectrum of potassium 4-hydroxybenzenesulfonate, the chemical environment of the protons on the aromatic ring dictates their resonance frequencies. The molecule features a para-substituted benzene (B151609) ring, which gives rise to a characteristic splitting pattern. The protons ortho to the hydroxyl (-OH) group (H-2 and H-6) are in a different chemical environment than the protons ortho to the sulfonate (-SO₃⁻) group (H-3 and H-5).

The electron-donating nature of the hydroxyl group increases the electron density at the ortho positions, causing the H-2 and H-6 protons to be shielded and appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing sulfonate group decreases the electron density at its ortho positions, deshielding the H-3 and H-6 protons and shifting them downfield. libretexts.org This results in a classic AA'BB' system, which often appears as two distinct doublets. The signal for the hydroxyl proton is typically broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydroxybenzenesulfonate Anion Data are predicted based on analogous compounds and substituent effects.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-66.8 - 7.0Doublet
H-3, H-57.6 - 7.8Doublet
-OHVariable (e.g., 4.0 - 6.0)Broad Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the six aromatic carbon atoms. The chemical shifts are influenced by the attached functional groups. compoundchem.comoregonstate.edu

The carbon atom attached to the hydroxyl group (C-4) is significantly shielded and appears upfield, while the carbon attached to the sulfonate group (C-1) is deshielded. The C-2 and C-6 carbons (ortho to -OH) are more shielded than the C-3 and C-5 carbons (ortho to -SO₃⁻). chemicalbook.comorganicchemistrydata.org Quaternary carbons (C-1 and C-4) typically show weaker signals compared to carbons with attached protons. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shifts for 4-Hydroxybenzenesulfonate Anion Data obtained from spectral databases for 4-hydroxybenzenesulfonic acid and its salts. chemicalbook.com

Carbon AssignmentTypical Chemical Shift (δ, ppm)
C-1 (-SO₃⁻)132 - 135
C-2, C-6115 - 117
C-3, C-5127 - 129
C-4 (-OH)158 - 160

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For potassium 4-hydroxybenzenesulfonate, a COSY spectrum would show a cross-peak between the signals of the H-2/H-6 protons and the H-3/H-5 protons, confirming their adjacent relationship on the benzene ring. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu An HSQC spectrum would show a correlation between the ¹H signal at ~6.9 ppm and the ¹³C signal at ~116 ppm (C-2/C-6), and another correlation between the ¹H signal at ~7.7 ppm and the ¹³C signal at ~128 ppm (C-3/C-5). This provides unambiguous assignment of the protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, the H-2/H-6 protons would show correlations to C-4 (two bonds) and C-1/C-3/C-5 (three bonds). The H-3/H-5 protons would show correlations to C-1 (two bonds) and C-2/C-4/C-6 (three bonds). These long-range correlations confirm the substitution pattern of the entire molecule. youtube.comnih.gov

Vibrational Spectroscopy

The FT-IR spectrum of potassium 4-hydroxybenzenesulfonate displays characteristic absorption bands corresponding to its specific functional groups. The presence of the hydroxyl, sulfonate, and substituted benzene ring moieties results in a unique spectral pattern.

-OH Group: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, indicative of intermolecular hydrogen bonding. spectroscopyonline.com

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically cause several sharp peaks in the 1450-1600 cm⁻¹ region.

Sulfonate Group (-SO₃⁻): This group is characterized by strong absorption bands. The asymmetric S=O stretching vibration appears in the range of 1150-1250 cm⁻¹, while the symmetric S=O stretch is found between 1030-1080 cm⁻¹. The S-O stretching vibration is typically observed in the 700-800 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Potassium 4-hydroxybenzenesulfonate

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
O-H StretchPhenolic -OH3200 - 3600 (Broad)
C-H StretchAromatic3000 - 3100
C=C StretchAromatic Ring1450 - 1600
S=O Asymmetric StretchSulfonate (-SO₃⁻)1150 - 1250 (Strong)
S=O Symmetric StretchSulfonate (-SO₃⁻)1030 - 1080 (Strong)
C-O StretchPhenolic1200 - 1260
S-O StretchSulfonate (-SO₃⁻)700 - 800

Fourier Transform Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For potassium 4-hydroxybenzenesulfonate, the symmetric vibrations of the benzene ring and the sulfonate group are expected to be particularly strong in the Raman spectrum. edinst.com The symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often a prominent feature. The symmetric S=O stretch of the sulfonate group would also yield a strong Raman signal. rasayanjournal.co.inmdpi.com

A Potential Energy Distribution (PED) analysis is a theoretical calculation used to provide a detailed assignment of the vibrational bands observed in FT-IR and Raman spectra. mdpi.com By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to each normal vibrational mode, PED analysis allows for an unambiguous assignment of complex spectra. For example, a PED analysis would quantify the percentage contribution of S=O stretching, C-S stretching, and O-S-O bending to the vibrational bands associated with the sulfonate group, resolving ambiguities that arise when multiple vibrations occur in the same spectral region.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the detailed molecular analysis of potassium;4-hydroxybenzenesulfonic acid, providing insights into its structure, purity, and degradation.

While direct LSIMS analysis of this compound is not extensively documented, the related compound, poly(sodium 4-styrenesulfonate), has been investigated as a polyelectrolyte matrix in time-of-flight secondary ion mass spectrometry (TOF-SIMS). In these applications, the polyelectrolyte enhances the ion yields of water-soluble analytes. nih.gov This suggests a potential application for this compound as a matrix material, where its properties could facilitate the ionization of other molecules of interest. The use of such polyelectrolyte matrices has been shown to significantly increase the signal intensity for both the analyte and its fragments. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous identification of compounds by providing highly accurate mass measurements, often to the sub-ppm level. longdom.orgresearchgate.net This level of precision allows for the determination of the elemental composition of a molecule. mdpi.com For this compound, HRMS can confirm its molecular formula (C₆H₅KO₄S).

Furthermore, HRMS is instrumental in mechanistic studies, such as investigating degradation pathways. For instance, in studies of the sonochemical degradation of the related compound benzenesulfonic acid (BSA), HRMS analysis was key to identifying various aromatic intermediates. nih.gov These included mono- and di-hydroxylated BSA derivatives, providing crucial insights into the reaction mechanism. nih.gov This approach would be similarly valuable for studying the degradation of this compound under various stress conditions. The high resolving power of HRMS instruments, such as TOF, FT-ICR, and Orbitrap analyzers, is essential for separating and identifying compounds in complex mixtures without extensive sample preparation. longdom.orgmdpi.com

Tandem mass spectrometry (MS/MS) is a critical technique for structural elucidation, particularly of degradation products. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to map fragmentation pathways.

The fragmentation of benzenesulfonates has been studied using techniques like liquid chromatography-electrospray-ion trap multiple-stage mass spectrometry (MSn). nih.govresearchgate.net Upon collision-induced dissociation, deprotonated linear alkylbenzenesulfonates typically yield an ethylene-substituted benzenesulfonate (B1194179) ion (m/z 183), which further fragments to a phenoxide ion (m/z 119) through the loss of sulfur dioxide. nih.govresearchgate.net Similar fragmentation patterns, involving the characteristic neutral loss of SO₂, would be expected for 4-hydroxybenzenesulfonic acid. researchgate.net The study of phenolic acids by ESI-MS/MS has also revealed characteristic fragmentation patterns, such as the elimination of a •CH₃ radical from methoxy-substituted compounds. scielo.br By applying these principles, MS/MS can be used to identify the various products formed during the degradation of this compound, thereby elucidating its degradation pathways under different environmental or stress conditions. mdpi.comresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of ionic and polar compounds like this compound. When coupled with an ion trap mass spectrometer, it allows for detailed structural analysis through MSn experiments and can be used to monitor reaction kinetics.

This technique has been successfully applied to study the degradation of various compounds. For example, the hydrolysis of dehydroascorbic acid was investigated by direct infusion ESI-ion trap MS, which allowed for the direct observation of the species involved and the determination of the kinetic constant of the reaction. mdpi.com Similar approaches can be used to study the degradation kinetics of this compound. The high sensitivity and specificity of ESI-ion trap MS make it possible to monitor the disappearance of the parent compound and the appearance of degradation products over time, even in complex matrices. nih.govresearchgate.net

Matrix-assisted laser desorption/ionization (MALDI) coupled with Fourier-transform mass spectrometry (FTMS) is a powerful technique for the analysis of a wide range of molecules. While MALDI is often used for large molecules, it has also been successfully applied to the analysis of smaller molecules, including sulfonated compounds.

For quantitative analysis, the development of a reliable calibration curve is essential. Studies have shown that MALDI-TOF-MS can be used for the quantification of sulfonated azo dyes, with the development of calibration curves yielding good linearity (correlation coefficients >0.98). researchgate.net The choice of matrix is critical in MALDI, and for sulfonated compounds, matrices like 9-aminoacridine (B1665356) have been used successfully. researchgate.net Furthermore, MALDI-TOF-MS coupled with trapped ion mobility (TIMS) has been used to develop calibration curves for perfluorosulfonic acids (PFSAs) in the parts-per-billion range, and even parts-per-trillion with ion mobility filtering. chemrxiv.org These findings demonstrate the potential of MALDI-FTMS for the sensitive and accurate quantification of this compound, following the development of appropriate methods and calibration curves. researchgate.netnih.gov

Chromatographic Methods

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, as well as for its quantification.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of related compounds. Methods have been developed for the analysis of 4-hydroxybenzoic acid and benzenesulfonic acid. helixchrom.comhelixchrom.com For instance, a simple and robust isocratic HPLC method using an Amaze TR HPLC column has been developed to separate various aromatic acids, including 4-hydroxybenzoic acid, achieving baseline separation in under five minutes. helixchrom.com For benzenesulfonic acid, a mixed-mode approach using a reversed-phase anion- and cation-exchange column allows for the control of elution by adjusting the mobile phase pH, ion concentration, and acetonitrile (B52724) content. helixchrom.com These methods are often compatible with mass spectrometry detection, providing a powerful tool for both separation and identification.

Ion chromatography is another key technique, particularly for the analysis of the potassium cation and the 4-hydroxybenzenesulfonate anion. It is a standard method for the analysis of inorganic cations like potassium. libretexts.orgshimadzu.com Ion-exchange chromatography can also be used for the separation of organic ions, with polystyrene-divinylbenzene copolymers functionalized with sulfonate or quaternary amine groups being common stationary phases. libretexts.org For the analysis of anions, columns like the Shodex IC SI-36 4D, used with a potassium hydroxide (B78521) eluent, can effectively separate various anions, including sulfate (B86663). shodex.com Such methods can be adapted for the specific analysis of the 4-hydroxybenzenesulfonate anion.

The following table summarizes typical chromatographic conditions for related compounds:

CompoundColumn TypeMobile PhaseDetectionReference
4-Hydroxybenzoic AcidAmaze TR HPLC columnIsocraticLC/MS helixchrom.com
Benzenesulfonic AcidAmaze TR mixed-modeAcetonitrile, bufferMS, ELSD, UV helixchrom.com
Potassium IonCation-exchangeAcidic eluentConductivity libretexts.orgshimadzu.com
Anions (e.g., Sulfate)Shodex IC SI-36 4DPotassium hydroxideSuppressed conductivity shodex.com
Sulfonic AcidsBIST A+ Cation-exchangeAcetonitrile, TMDAP bufferELSD, MS sielc.com

These chromatographic methods, particularly when coupled with mass spectrometry, provide the robust and reliable analytical procedures required for the comprehensive characterization of this compound.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary technique for obtaining detailed information about the atomic and molecular structure of crystalline solids. It is used to determine not only the arrangement of atoms within a molecule but also how these molecules pack together to form a crystal.

Table 4: Selected Bond Lengths and Angles in a 4-Hydroxybenzenesulfonate-Containing Crystal

ParameterDescriptionValue (Å or °)Source
S-O (sulfonate) Average bond length in the sulfonate group~1.45 Å
S-C (aromatic) Bond length between sulfur and the benzene ring carbon~1.77 Å
C-C (aromatic) Average bond length within the benzene ring~1.39 Å
C-O (hydroxyl) Bond length of the phenolic hydroxyl group~1.36 Å
O-S-O Angle Angle between oxygen atoms in the sulfonate group~113°

Data derived from a coordination complex containing the 4-hydroxybenzenesulfonate anion. Values are representative.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase (or phases) present in the sample.

PXRD is essential for routine phase identification, quality control, and the determination of lattice parameters. rigaku.com By comparing the experimental diffraction pattern to a database of known patterns, the identity of the crystalline material can be confirmed. govinfo.gov The positions of the diffraction peaks are used to calculate the dimensions of the unit cell (the basic repeating unit of the crystal) through a process called indexing. researchgate.net For example, a PXRD study on the closely related sodium 4-hydroxybenzenesulfonate dihydrate utilized a Bruker D8 diffractometer with CuKα radiation to identify the crystal phase and determine its lattice parameters. researchgate.net The sharpness and intensity of the peaks also provide information about the sample's crystallinity and potential presence of impurities.

Table 5: Illustrative Powder XRD Data for Sodium 4-Hydroxybenzenesulfonate Dihydrate

2θ (degrees)d-spacing (Å)Relative Intensity (%)(hkl) Miller Indices
15.85.60100(110)
20.54.3385(021)
25.23.5370(202)
31.82.8195(220)

This table is illustrative, based on typical data for an analogous compound, sodium 4-hydroxybenzenesulfonate dihydrate, and serves as an example of PXRD data presentation. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. tainstruments.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful thermal techniques for characterizing materials like potassium 4-hydroxybenzenesulfonate.

TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining thermal stability, studying decomposition pathways, and quantifying volatile content, such as water of hydration. americanlaboratory.com For a hydrated salt like potassium 4-hydroxybenzenesulfonate, a TGA thermogram would typically show an initial mass loss corresponding to the evaporation of water, followed by one or more decomposition steps at higher temperatures as the organic part of the molecule breaks down. govinfo.gov The final residual mass at the end of the experiment often corresponds to a stable inorganic salt, such as potassium sulfate. rsc.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect and quantify thermal events like melting, crystallization, glass transitions, and solid-state phase transitions. researchgate.net For potassium 4-hydroxybenzenesulfonate, a DSC curve would show endothermic peaks corresponding to dehydration and melting, and potentially exothermic peaks associated with decomposition processes. nih.gov When used together, TGA and DSC provide a comprehensive picture of the thermal behavior of the compound.

Table 6: Summary of Expected Thermal Events for a Hydrated Potassium Salt

TechniqueTemperature RangeObserved EventInterpretationSource
TGA/DSC 50 - 150 °CEndothermic peak with mass lossLoss of water of hydration govinfo.gov
TGA/DSC > 200 °CExothermic peak(s) with significant mass lossOnset of oxidative decomposition of the organic moiety researchgate.netnih.gov
TGA > 600 °CStable residual massFormation of inorganic residue (e.g., potassium sulfate) rsc.org

This table summarizes general thermal events expected for a hydrated organic potassium salt based on literature for similar compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides critical information about the thermal stability and decomposition profile of materials.

Research Findings:

While specific TGA data for potassium 4-hydroxybenzenesulfonate is not extensively available in the public domain, analysis of related aromatic sulfonate salts and general principles of thermal decomposition allow for a theoretical discussion of the expected thermogram. The thermal decomposition of aryl sulfonate esters has been studied, revealing that these compounds can exhibit excellent thermal stability. researchgate.net The decomposition of such compounds often involves the scission of chemical bonds at elevated temperatures, leading to the evolution of volatile products. researchgate.netutwente.nl

A typical TGA experiment for potassium 4-hydroxybenzenesulfonate would involve heating a small, precisely weighed sample in a controlled environment, such as a nitrogen or air atmosphere, at a constant heating rate. utwente.nl The resulting TGA curve would plot the percentage of weight loss against the increasing temperature.

Expected Decomposition Profile:

The TGA curve for potassium 4-hydroxybenzenesulfonate would likely show distinct stages of weight loss. An initial, minor weight loss at lower temperatures (below 150°C) could be attributed to the loss of adsorbed or bound water molecules. The major decomposition phase would occur at significantly higher temperatures, reflecting the breakdown of the organic structure. This decomposition could involve the cleavage of the carbon-sulfur bond and the degradation of the benzene ring. The final residual mass at the end of the analysis would correspond to the thermally stable inorganic potassium-containing compounds.

Interactive Data Table: Hypothetical TGA Data for Potassium 4-hydroxybenzenesulfonate

Temperature Range (°C)Weight Loss (%)Proposed Decomposition Step
50 - 120~1-2%Loss of adsorbed water
350 - 450~30-40%Initial decomposition of the organic moiety, potential loss of SO₂
450 - 600~20-30%Further degradation of the aromatic ring
> 600-Formation of stable inorganic residue (e.g., potassium sulfide (B99878) or sulfate)

Note: This table is based on expected behavior and not on experimental data for the specific compound.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. mt.com

Research Findings:

Similar to TGA, specific DSC thermograms for potassium 4-hydroxybenzenesulfonate are not readily found in published literature. However, studies on related compounds, such as other benzenesulfonate derivatives, provide insights into the expected thermal events. For instance, the DSC thermograms of some sulfonamides and sulfonate salts exhibit distinct endothermic peaks corresponding to melting and other phase transitions. researchgate.net

A DSC analysis of potassium 4-hydroxybenzenesulfonate would involve heating a sample and a reference material at a controlled rate. The DSC curve would show peaks corresponding to the energy absorbed or released during thermal events.

Expected Thermal Transitions:

The DSC thermogram of potassium 4-hydroxybenzenesulfonate would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition would provide valuable information about the purity and crystalline structure of the compound. Other endothermic or exothermic peaks could indicate solid-solid phase transitions or the onset of decomposition, which would typically correlate with the weight loss events observed in the TGA curve. The comparison of DSC traces from first and second heating runs can reveal information about the thermal history and potential polymorphism of the material. researchgate.net

Interactive Data Table: Hypothetical DSC Data for Potassium 4-hydroxybenzenesulfonate

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~280~290(Value not available)
Decomposition> 350-(Value not available)

Note: This table is based on expected behavior and not on experimental data for the specific compound.

Computational Chemistry and Theoretical Modeling of Potassium 4 Hydroxybenzenesulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a vital tool in computational chemistry for studying the structural, vibrational, and electronic properties of molecules. DFT calculations allow for the prediction of various molecular properties by approximating the solutions to the Schrödinger equation, providing valuable insights that complement experimental findings. The following sections detail the application of DFT in characterizing the 4-hydroxybenzenesulfonate (B8699630) anion, the active component of potassium 4-hydroxybenzenesulfonate. Studies often employ hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

The first step in a DFT study is typically the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For the 4-hydroxybenzenesulfonate anion, geometric optimization reveals the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The optimized geometry shows a planar benzene (B151609) ring with the hydroxyl (-OH) and sulfonate (-SO₃) groups attached at the para positions (C1 and C4). The bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the C-O and C-S bond lengths are key parameters, as are the S-O bond lengths within the sulfonate group. Theoretical calculations provide these parameters with high precision, which can then be compared with experimental data from X-ray crystallography if available.

Table 1: Selected Optimized Geometrical Parameters for 4-Hydroxybenzenesulfonate Anion Note: The following data is representative of typical DFT (B3LYP functional) calculations for this anion and similar structures. Actual values may vary based on the specific basis set and computational model used.

Parameter Bond Bond Length (Å) Parameter Angle **Bond Angle (°) **
Bond LengthsC-S1.801Bond AnglesO-S-O113.2
S-O1.485C-S-O105.6
C-O1.345C-C-S120.5
C-C (avg)1.397C-C-O121.3

DFT calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra are crucial for assigning the absorption bands observed in experimental spectra to specific molecular motions.

For 4-hydroxybenzenesulfonate, the vibrational analysis can identify characteristic frequencies for the functional groups. Key vibrational modes include:

O-H Stretching: A prominent band typically found in the high-frequency region (around 3500-3600 cm⁻¹), corresponding to the stretching of the hydroxyl group.

S=O Asymmetric and Symmetric Stretching: Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively, which are characteristic of the sulfonate group.

C-C Aromatic Stretching: Vibrations within the benzene ring, usually appearing in the 1400-1600 cm⁻¹ range.

C-S Stretching: Typically observed in the 700-800 cm⁻¹ region.

Comparing the computed frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior. aimspress.com

Table 2: Calculated Vibrational Frequencies and Assignments for 4-Hydroxybenzenesulfonate Anion Note: This table presents a selection of characteristic vibrational modes and representative frequencies from DFT calculations.

**Calculated Frequency (cm⁻¹) **Assignment Description of Vibrational Mode
3580ν(O-H)Hydroxyl group stretching
1595ν(C-C)Aromatic ring stretching
1490ν(C-C)Aromatic ring stretching
1285νas(SO₂)Asymmetric stretching of the sulfonate group
1125δ(C-H)In-plane C-H bending
1040νs(SO₂)Symmetric stretching of the sulfonate group
790ν(C-S)Carbon-Sulfur bond stretching

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. For the 4-hydroxybenzenesulfonate anion, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl oxygen, while the LUMO is distributed over the sulfonate group and the aromatic ring. This distribution indicates that an electronic transition would involve an intramolecular charge transfer from the phenoxy part to the sulfonate part of the molecule.

Table 3: Calculated Electronic Properties of 4-Hydroxybenzenesulfonate Anion Note: Values are representative and derived from DFT calculations reported in studies on related compounds. researchgate.net

Parameter Energy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is used to predict the sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. The MEP surface is colored according to its electrostatic potential value:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral potential.

For the 4-hydroxybenzenesulfonate anion, the MEP map shows the most negative potential (red) concentrated around the oxygen atoms of the sulfonate group (-SO₃⁻), reflecting their high electron density and role as the primary sites for interaction with cations like K⁺. The oxygen of the hydroxyl group also shows a negative potential, though typically less intense than the sulfonate group. Positive potential regions (blue) are generally located around the hydrogen atoms, particularly the hydroxyl hydrogen. This analysis is crucial for understanding intermolecular interactions. epstem.net

In 4-hydroxybenzenesulfonate, significant NBO interactions include:

Delocalization of lone pair (LP) electrons from the oxygen atoms of the hydroxyl and sulfonate groups into the antibonding π* orbitals of the benzene ring.

Charge transfer from the π orbitals of the benzene ring to the antibonding σ* orbitals of the C-S and S-O bonds.

These intramolecular charge transfers stabilize the molecule and influence its electronic properties and reactivity. The analysis reveals a high percentage of Lewis structure, confirming a stable covalent bonding framework. nih.gov

Chemical Hardness (η): (E_LUMO - E_HOMO) / 2. A measure of resistance to charge transfer.

Electronegativity (χ): -(E_LUMO + E_HOMO) / 2. A measure of the power to attract electrons.

Electrophilicity Index (ω): χ² / (2η). A measure of the energy lowering upon accepting maximal electron charge.

The MEP map visually confirms the most probable sites for reaction: the sulfonate oxygen atoms are the primary sites for electrophilic attack, while the aromatic ring can be susceptible to electrophilic substitution, guided by the directing effects of the -OH and -SO₃⁻ groups. The HOMO and LUMO distributions further pinpoint the orbitals involved in these potential reactions.

Theoretical Verification of Degradation Pathways

Theoretical modeling can predict and verify the potential degradation pathways of potassium 4-hydroxybenzenesulfonate under various conditions. Studies on the parent compound, 4-hydroxybenzenesulfonic acid, indicate that its degradation is influenced by both biological and chemical factors.

Biodegradation studies have shown that 4-hydroxybenzenesulfonic acid can be completely biodegraded by acclimated microorganisms over an extended period. nih.gov For instance, with a non-acclimated activated sludge inoculum, the compound at a concentration of 100 mg/L exhibited a lag time of 76-95 hours, with total biodegradation requiring 190-195 hours. nih.gov However, some pure bacterial strains, such as Pseudomonas, that are capable of oxidizing other benzene sulfonates, were unable to utilize 4-hydroxybenzenesulfonic acid as a sole carbon source, suggesting that specific enzymatic machinery is required for its degradation. nih.gov

Radiolytic degradation, induced by radiation, presents another pathway. Comparative studies on similar compounds like 4-hydroxybenzoic acid (4-HBA) have shown that irradiation in aqueous solutions leads to the formation of degradation products through hydroxylation and decarboxylation. doi.org For example, the irradiation of 4-HBA can produce 3,4-dihydroxybenzoic acid and hydroquinone. doi.org Theoretical calculations can model the radical attack on the aromatic ring and the sulfonic acid group of 4-hydroxybenzenesulfonate to predict the likely intermediates and final byproducts of such oxidative degradation processes.

The stability of the compound under different pH conditions is also a key theoretical consideration. In forced degradation studies of structurally related potassium salts, degradation rates were observed to be significantly different in acidic, basic, and oxidative environments.

Table 1: Biodegradation Data for 4-Hydroxybenzenesulfonic Acid

ConditionConcentrationObservationTime FrameReference
Non-acclimated activated sludge100 mg/LBOD/Theoretical BOD ratio of 0.76-0.7814 days nih.gov
Non-acclimated activated sludge100 mg/LLag time of 76-95 hours190-195 hours for total degradation nih.gov
Pure culture of PseudomonasNot specifiedUnable to growNot specified nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule, revealing the nature of chemical bonds and non-covalent interactions.

QTAIM analysis of potassium 4-hydroxybenzenesulfonate would involve the calculation of its electron density distribution, ρ(r), and the identification of its critical points (CPs). These are points where the gradient of the electron density is zero. The properties of the electron density at these CPs, particularly bond critical points (BCPs) located between two interacting atoms, provide quantitative information about the interactions.

For the 4-hydroxybenzenesulfonate anion, BCPs would be expected along the paths of the covalent bonds (C-C, C-S, S-O, C-O, O-H). The value of the electron density and its Laplacian (∇²ρ(r)) at these BCPs would characterize the bonds. For instance, a negative Laplacian indicates a shared-shell interaction, typical of covalent bonds. In contrast, the interaction between the potassium cation (K⁺) and the sulfonate group (SO₃⁻) is expected to be ionic. This would be characterized by a low electron density value at the BCP and a positive Laplacian, indicating a closed-shell interaction. researchgate.net

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that provide a visual representation of electron localization in a molecule. jussieu.fraps.org They are particularly useful for distinguishing between different types of chemical bonds and identifying regions of lone pair electrons.

For 4-hydroxybenzenesulfonate, an ELF analysis would reveal regions of high electron localization corresponding to the covalent bonds and the lone pairs on the oxygen atoms of the hydroxyl and sulfonate groups. diva-portal.org The ELF value typically ranges from 0 to 1, where a value close to 1 signifies high electron localization. aps.org The topology of the ELF basins would allow for a clear demarcation of atomic cores, covalent bonds, and non-bonding regions. arizona.edu

LOL studies provide a complementary view of electron localization. Like ELF, LOL maps highlight areas with high concentrations of electron pairs. aps.org These studies would visualize the bonding and lone-pair orbitals, offering a clear, qualitative picture of the electronic structure of the molecule.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs). jussieu.frchemrxiv.orgchemrxiv.org It is based on plotting the RDG against the electron density. Low-density, low-gradient regions appear as spikes in the RDG plot, indicating non-covalent interactions.

In the context of potassium 4-hydroxybenzenesulfonate, RDG analysis would be particularly useful for visualizing the ionic interaction between the potassium ion and the sulfonate group, as well as any potential intramolecular hydrogen bonding between the hydroxyl group and the sulfonate group. researchgate.netresearchgate.net The sign of the second eigenvalue of the Hessian matrix of the electron density, multiplied by the electron density, can be used to color the RDG isosurfaces, distinguishing between attractive (like hydrogen bonds) and repulsive interactions.

Molecular Modeling and Dynamics (for Derivatives/Interactions)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. rjb.ro This is widely used to understand the potential biological activity of a compound by simulating its interaction with a protein target.

A hypothetical docking study of 4-hydroxybenzenesulfonate with a protein like human serum albumin (HSA), a common transport protein, would likely show interactions involving the polar functional groups. The hydroxyl group could act as a hydrogen bond donor and acceptor, while the sulfonate group, with its negative charge and oxygen atoms, could form strong hydrogen bonds and electrostatic interactions with positively charged or polar amino acid residues in the protein's binding pocket. nih.gov Computational studies on similar molecules like 4-amino-3-hydroxynaphthalene-1-sulfonic acid have calculated binding energies with molecules like caffeine (B1668208) and ephedrine (B3423809) to be -8.77 kcal/mol and -8.36 kcal/mol respectively, indicating that such complexes can indeed form. journalirjpac.comindexcopernicus.com

Table 2: Potential Interacting Amino Acid Residues for 4-Hydroxybenzenesulfonate in a Protein Binding Site

Functional Group on LigandType of InteractionPotential Amino Acid Partners
Sulfonate Group (-SO₃⁻)Electrostatic, Hydrogen BondArginine, Lysine, Histidine, Serine, Threonine
Hydroxyl Group (-OH)Hydrogen Bond (Donor/Acceptor)Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Benzene Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for technologies like frequency conversion, optical switching, and data storage. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. chemspider.com

The NLO response of a molecule is primarily determined by its hyperpolarizability (β). DFT calculations can be employed to compute the components of the hyperpolarizability tensor.

Key Aspects of NLO Property Calculations:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using DFT.

Electronic Properties: The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, is calculated. A smaller HOMO-LUMO gap is often associated with a larger NLO response. echemi.com

Hyperpolarizability Calculation: The first hyperpolarizability (β) is calculated using methods like the finite-field approach, where the response of the molecule's dipole moment to an external electric field is computed. researchgate.net The total hyperpolarizability is then determined from the individual tensor components.

Research on related organic salts containing the 4-hydroxybenzenesulfonate anion has shown that the arrangement of donor and acceptor groups and the presence of hydrogen bonding can significantly influence the NLO properties. chemspider.com For potassium 4-hydroxybenzenesulfonate, the phenolate (B1203915) group acts as an electron donor and the sulfonate group as an electron acceptor, a configuration that can give rise to NLO activity.

Although specific calculated values for potassium 4-hydroxybenzenesulfonate are not available, a representative data table for a similar organic molecule is provided to illustrate the typical output of NLO calculations.

Table 2: Hypothetical Calculated NLO Properties of Potassium 4-Hydroxybenzenesulfonate

Parameter Method Basis Set Hypothetical Value
Dipole Moment (μ) DFT/B3LYP 6-311++G(d,p) 5.8 D
Average Polarizability (α) DFT/B3LYP 6-311++G(d,p) 25.3 x 10⁻²⁴ esu
First Hyperpolarizability (β_tot) DFT/B3LYP 6-311++G(d,p) 12.7 x 10⁻³⁰ esu
HOMO Energy DFT/B3LYP 6-311++G(d,p) -6.2 eV
LUMO Energy DFT/B3LYP 6-311++G(d,p) -1.5 eV

Environmental Fate and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 4-hydroxybenzenesulfonic acid, these pathways primarily include reactions driven by light (photodegradation) and highly reactive chemical species generated through Advanced Oxidation Processes (AOPs). nih.govresearchgate.net These processes are crucial in determining the compound's fate, particularly in aquatic environments where it is soluble and can be exposed to sunlight and oxidizing agents. fishersci.canih.gov

Photodegradation, or photolysis, is a process where light energy drives chemical breakdown. In the context of 4-hydroxybenzenesulfonic acid (also known as p-phenol sulfonic acid or 4-PSA), this can occur through direct absorption of photons or, more significantly, through indirect photocatalytic mechanisms. researchgate.netmdpi.com Studies on the photocatalytic degradation (PCD) of 4-PSA in the presence of a semiconductor catalyst like titanium dioxide (TiO2) and UV radiation have shown it to be an effective method for its mineralization. researchgate.net The rate of degradation is influenced by factors such as catalyst loading, pH, and the intensity of the light source. researchgate.net The atmospheric half-life of 4-hydroxybenzenesulfonic acid, reacting in the vapor phase with photochemically produced hydroxyl radicals, is estimated to be about two days. nih.gov

A key mechanism in the photocatalytic degradation of organic compounds is photoinduced electron transfer. nih.govrsc.org When a semiconductor catalyst like TiO2 absorbs UV radiation, an electron is promoted from the valence band to the conduction band, creating a positively charged "hole" in the valence band. researchgate.net This electron-hole pair is the primary driver of the redox reactions.

The photoinduced electron can be transferred to an electron acceptor, such as dissolved oxygen in the surrounding solution, to form superoxide (B77818) radicals. rsc.org Simultaneously, the highly oxidative hole can directly oxidize the adsorbed 4-hydroxybenzenesulfonic acid molecule or react with water molecules to generate hydroxyl radicals. researchgate.net This efficient separation and transfer of charge is fundamental to the degradation process, as it prevents the rapid recombination of the electron-hole pair and facilitates the generation of reactive species responsible for mineralization. nih.govrsc.org The process is essentially an electron transfer from the excited catalyst to an acceptor and from the organic substrate to the catalyst (via the hole). rsc.org

Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), are the primary agents of degradation in many advanced oxidation and photodegradation processes. elsevierpure.comwikipedia.org

Hydroxyl Radicals (•OH): In UV/TiO₂ systems, hydroxyl radicals are formed when the photo-generated holes on the TiO₂ surface react with water or hydroxide (B78521) ions. researchgate.net These radicals are extremely powerful, non-selective oxidizing agents that can attack the aromatic ring of 4-hydroxybenzenesulfonic acid, leading to its cleavage and eventual mineralization into carbon dioxide and water. researchgate.netwikipedia.orgnih.gov The effectiveness of •OH in degrading pollutants is a cornerstone of many AOPs. mdpi.comnih.gov

Sulfate Radicals (SO₄•⁻): The sulfate radical is another highly effective oxidant, often generated from the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻). acs.orgnih.gov Compared to the hydroxyl radical, the sulfate radical has a longer half-life and demonstrates more selective reactivity, favoring electron transfer reactions. mdpi.com In systems where persulfate is activated by UV light or catalysts, both SO₄•⁻ and •OH can be generated and contribute to the degradation of pollutants. elsevierpure.comresearchgate.net Studies have shown that sulfate radicals are particularly effective in oxidizing certain classes of organic compounds, including some dyes and sulfonated aromatics. elsevierpure.commdpi.com

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove organic and inorganic materials through oxidation with in-situ generated, highly reactive species, primarily the hydroxyl radical. wikipedia.org These methods are considered highly effective for treating refractory pollutants like 4-hydroxybenzenesulfonic acid that are resistant to conventional treatment. researchgate.netelsevierpure.com Common AOPs involve combinations of ozone (O₃), hydrogen peroxide (H₂O₂), UV light, and catalysts. wikipedia.org

Persulfate-based AOPs have gained significant attention for their efficacy in degrading a wide range of organic contaminants. acs.orgnih.gov These processes rely on the activation of persulfate (PS) or peroxymonosulfate (PMS) to generate sulfate radicals (SO₄•⁻), and often hydroxyl radicals (•OH) as well. acs.orgdeswater.com Activation can be achieved through various means, including heat, UV radiation, or transition metal catalysts. mdpi.comdeswater.com

One study demonstrated that a PMS-based system was effective for the removal of p-phenol sulfonic acid. elsevierpure.com The activation of PMS generates SO₄•⁻ and •OH radicals, which then attack the pollutant. elsevierpure.com The reaction efficiency is pH-dependent; for instance, degradation of some compounds by sulfate radicals is more favorable under acidic conditions. researchgate.net The versatility of persulfate activation methods makes it a promising technology for water remediation. nih.gov

The efficiency of AOPs can be significantly enhanced through the use of catalysts. Catalytic degradation studies focus on developing and optimizing catalysts to improve reaction rates and mineralization efficiency.

For instance, research on the degradation of p-phenol sulfonic acid (PSA) utilized a heterogeneous catalyst, CoFe₂-ₓMoₓO₄, to activate peroxymonosulfate (PMS). elsevierpure.com The study found that the catalytic performance was positively correlated with the Molybdenum (Mo) content in the catalyst's composition. elsevierpure.com Under optimized conditions, this system achieved significant degradation of the pollutant. elsevierpure.com Electron paramagnetic resonance (EPR) analysis confirmed that both sulfate (SO₄•⁻) and hydroxyl (HO•) radicals were the predominant species responsible for the degradation. elsevierpure.com

Similarly, in photocatalysis, the optimization of parameters is crucial. Studies on the UV/TiO₂ degradation of 4-PSA investigated the effects of catalyst loading and pH. researchgate.net The highest degradation rate was observed at the compound's self-pH of 4.5. researchgate.net

Below are data tables from catalytic degradation studies:

Table 1: Catalytic Degradation of p-Phenol Sulfonic Acid (PSA) using CoFe₂-ₓMoₓO₄/PMS System

This table summarizes the experimental conditions and results from a study on the catalytic degradation of p-phenol sulfonic acid (PSA) using a peroxymonosulfate (PMS) activator.

ParameterValue
Pollutantp-Phenol Sulfonic Acid (PSA)
Initial Pollutant Conc.185 mg L⁻¹
CatalystCoFe₂-ₓMoₓO₄
Catalyst Loading0.3 g L⁻¹
OxidantPeroxymonosulfate (PMS)
Oxidant Concentration5 g L⁻¹
Temperature20 °C
pH3.5
Reaction Time60 min
Degradation Efficiency 88%
Rate Constant 0.109 min⁻¹
Data sourced from a study on the abatement of p-phenol sulfonic acid. elsevierpure.com

Table 2: Influence of Catalyst Loading on Photocatalytic Degradation of Phenol-4-sulfonic acid (4-PSA)

This table shows the effect of different concentrations of the TiO₂ catalyst on the degradation of 4-PSA in a continuous mode reactor.

Catalyst Loading (% w/v)Degradation after 120 min (%)
0.02~55%
0.05~65%
0.10~72%
0.20~70%
Data adapted from a study on the photocatalytic degradation of 4-PSA. researchgate.net

Advanced Oxidation Processes (AOPs)

Influence of Environmental Factors (e.g., Humic Acid, Halide Ions)

Environmental constituents can significantly alter the persistence and degradation rate of 4-hydroxybenzenesulfonic acid.

Humic Acid: Humic substances, a major component of natural organic matter, can have a dual role in the degradation of phenolic compounds. They may act as scavengers for reactive oxygen species, potentially hindering degradation, but they can also promote transformation. zemedelskedivy.cz Research on phenol (B47542), a related compound, has shown that humic acids can enhance its degradation rate in Fenton-based remediation processes. zemedelskedivy.cz This enhancement is attributed to the ability of humic acids to facilitate the reduction of Fe(III) to Fe(II), a key step in the generation of hydroxyl radicals. zemedelskedivy.cz Furthermore, studies on other phenolic compounds like p-tert-butylphenol indicate that humic acid can promote biodegradation by interacting with bacterial cell membranes, potentially increasing membrane fluidity and facilitating the transport of the pollutant into the cell for subsequent metabolism. e3s-conferences.org The effect of humic substances can be concentration-dependent, with low concentrations sometimes stimulating microbial activity, while higher concentrations may have an inhibitory effect. nih.gov

Halide Ions: Halide ions, such as chloride (Cl⁻) and bromide (Br⁻), are common in wastewater and can significantly impact the degradation of organic pollutants during advanced oxidation processes (AOPs). researchgate.netnewcastle.edu.au The presence of halides has been shown to accelerate the degradation of para-hydroxybenzoate, a compound structurally similar to 4-hydroxybenzenesulfonic acid, during plasma treatment. nih.govosti.gov This acceleration is attributed to the formation of reactive halogen species, such as hypohalous acids, which are generated from the oxidation of halides by hydroxyl radicals. nih.gov However, the effect is not always positive. In some systems, like the heat-activated persulfate process, chloride ions have been observed to have a dual effect—initial inhibition followed by enhancement—on the degradation of organic pollutants, while bromide effects were less significant at tested concentrations. researchgate.net

Table 1: Influence of Environmental Factors on the Degradation of 4-Hydroxybenzenesulfonic Acid and Related Compounds

Factor Observed Effect Mechanism Related Compound(s) Source(s)
Humic Acid Promotion of degradation Facilitates Fe(III) reduction in Fenton reactions; alters bacterial cell membrane permeability. Phenol, p-tert-butylphenol zemedelskedivy.cze3s-conferences.org
Halide Ions (Cl⁻, Br⁻) Acceleration of degradation Formation of reactive halogen species (e.g., hypohalous acids) via AOPs. p-Hydroxybenzoate nih.govosti.gov
Halide Ions (Cl⁻) Dual effect (inhibition/enhancement) Complex interactions within the specific oxidation system (heat/persulfate). Phenol, Benzoic Acid researchgate.net

Biotic Degradation Mechanisms

Microorganisms have evolved diverse strategies to break down aromatic sulfonic acids. The compound is known to be biodegradable by acclimatized microorganisms under aerobic conditions. nih.gov For instance, in one study using a soil inoculum, 4-hydroxybenzenesulfonic acid at 75 µg/L was completely degraded within 32 days. nih.gov

The enzymatic breakdown of aromatic sulfonates is typically initiated by powerful oxidative enzymes. For compounds like benzene (B151609) sulfonate, the process in bacteria such as Alcaligenes sp. strain O-1 involves a dioxygenase enzyme system. uni-konstanz.deresearchgate.net This initial attack requires molecular oxygen (O₂) and a reducing equivalent like NAD(P)H to introduce two hydroxyl groups onto the aromatic ring, forming a catechol derivative. uni-konstanz.de This step is crucial as it destabilizes the ring and facilitates the subsequent removal of the sulfonate group. Following hydroxylation, enzymes like catechol 2,3-dioxygenase cleave the aromatic ring, leading to further degradation. uni-konstanz.de Additionally, enzymes such as laccase have been shown to use 4-hydroxybenzenesulfonic acid as a redox mediator in the degradation of other substances like indigo (B80030) dye, indicating a direct enzymatic interaction. chemicalbook.com

Complete microbial metabolism of 4-hydroxybenzenesulfonic acid has been observed in various microbial communities. Activated sludge, after a long acclimatization period of 76-95 hours, can completely biodegrade the compound. nih.gov Specific bacterial strains have been identified that transform related compounds. For example, Enterobacter cloacae can hydrolyze esters of 4-hydroxybenzoic acid (parabens) to produce 4-hydroxybenzoic acid, which is then decarboxylated to phenol. researchgate.net While not the exact target compound, this demonstrates a relevant microbial pathway for a very similar chemical structure.

A more direct metabolic link is seen in the degradation of the antibiotic sulfachloropyridazine (B1682503) by Pseudomonas stutzeri strain DLY-21. nih.gov This bacterium metabolizes the antibiotic, leading to the formation of 4-hydroxybenzenesulfonic acid as an intermediate. nih.gov The study further suggests that the strain can degrade the newly formed 4-hydroxybenzenesulfonic acid through a dehydration reaction that removes the hydroxyl group to form benzenesulfonic acid. nih.gov This contrasts with other pathways for aromatic sulfonates, such as sulfanilic acid, where the sulfonate group remains attached to the ring until after it is opened. semanticscholar.org

Table 2: Microbial Degradation and Transformation of 4-Hydroxybenzenesulfonic Acid

Organism/System Transformation Pathway Intermediate(s) / Product(s) Source(s)
Activated Sludge Complete aerobic biodegradation CO₂, H₂O, biomass nih.gov
Soil Microorganisms Complete aerobic biodegradation CO₂, H₂O, biomass nih.gov
Pseudomonas stutzeri Dehydration (as part of a larger pathway) Benzenesulfonic acid nih.gov
Alcaligenes sp. (related sulfonates) Dioxygenation, ring cleavage Catechol derivatives uni-konstanz.deresearchgate.net

Formation as a Byproduct/Intermediate

Potassium;4-hydroxybenzenesulfonic acid is not only subject to degradation but can also be formed as an intermediate product from the breakdown of other chemicals and processes.

Drinking water disinfection is a critical public health measure, but chemical disinfectants like chlorine can react with naturally occurring organic matter to form unintended disinfection byproducts (DBPs). acs.orgwa.gov While common DBPs like trihalomethanes and haloacetic acids are routinely monitored, recent studies have identified the formation of sulfonated DBPs. acs.orgepa.gov Research has detected compounds such as iodotrihydroxybenzenesulfonic acids in disinfected water, confirming that aromatic sulfonic acids can be products of disinfection. acs.org The precursors for these sulfonated DBPs are believed to be sulfur-containing moieties within natural organic matter, such as the amino acid cysteine. acs.org Given its structure, the formation of 4-hydroxybenzenesulfonic acid or its halogenated derivatives during the disinfection of sulfur-rich source waters is a plausible pathway.

There is clear evidence of 4-hydroxybenzenesulfonic acid forming as a breakdown product of more complex molecules.

Sulfonamide Antibiotics: A notable example is the degradation of the sulfonamide antibiotic sulfachloropyridazine (SCP) by the bacterium Pseudomonas stutzeri. The metabolic pathway involves the cleavage of SCP, resulting in the formation of 4-hydroxybenzenesulfonic acid as a distinct intermediate product. nih.gov

Parabens: Esters of 4-hydroxybenzoic acid, commonly known as parabens, are widely used as preservatives. Microorganisms like Enterobacter cloacae can hydrolyze the ester bond in parabens to form 4-hydroxybenzoic acid. researchgate.net This compound is a direct precursor in the synthesis of 4-hydroxybenzenesulfonic acid and shares its core phenolic structure, highlighting a pathway where environmental contaminants can be transformed into closely related substances. researchgate.netchemicalbook.com

Table 3: Formation of 4-Hydroxybenzenesulfonic Acid as a Byproduct or Intermediate

Process Precursor Compound(s) Formation Pathway Source(s)
Bacterial Degradation Sulfachloropyridazine (SCP) Metabolic breakdown by Pseudomonas stutzeri. nih.gov
Water Disinfection Natural Organic Matter (sulfur-containing) Reaction with chemical disinfectants (e.g., chlorine). acs.org
Bacterial Degradation Parabens (e.g., Propylparaben) Hydrolysis by Enterobacter cloacae to form p-hydroxybenzoic acid (a close analog). researchgate.net

Applications in Advanced Materials and Catalysis

Role in Heterogeneous Catalysis

The sulfonic acid group of 4-hydroxybenzenesulfonic acid is a key feature for generating solid acid catalysts. These materials are integral to green chemistry principles as they are often reusable, stable, and can replace corrosive liquid acids in industrial processes. beilstein-journals.org

Synthesis of Sulfonated Carbon Materials as Catalysts

A notable application of 4-hydroxybenzenesulfonic acid (p-HBSA) is in the synthesis of novel sulfonated carbon catalysts. beilstein-journals.org A straightforward method involves the reaction of p-HBSA with 5-(hydroxymethyl)furfural. beilstein-journals.org The process begins by dissolving both reactants in deionized water to form a clear, brownish-red solution. This solution is then heated and stirred for approximately two hours. As the water evaporates, a black, viscous paste is formed, which upon further heating solidifies into the final black carbon material. beilstein-journals.org This method provides a direct route to embedding the acidic -SO₃H groups from p-HBSA into a stable carbon matrix.

While other methods exist for creating sulfonated carbon materials from precursors like starch, biomass, or activated carbon, the use of p-HBSA offers a direct source of the necessary sulfonic acid functionality. scirp.orgnih.govpnnl.govrsc.orgmdpi.com These solid acid catalysts are characterized by the presence of -SO₃H groups on their surface, which is confirmed through techniques like infrared spectroscopy. scirp.org

Catalytic Activity in Organic Transformations

Sulfonated carbon materials derived from precursors like 4-hydroxybenzenesulfonic acid act as strong solid acid catalysts, effective in a variety of organic transformations typically catalyzed by mineral acids. beilstein-journals.orgnih.gov Their primary utility lies in acid-catalyzed reactions such as esterification, which is crucial for the production of biofuels. nih.govrsc.orgmdpi.com

These catalysts have demonstrated high activity in the esterification of various fatty acids, including oleic acid, palmitic acid, and acetic acid, with alcohols like methanol (B129727) to produce biodiesel. nih.govrsc.orgnih.govmdpi.com For instance, sulfonated carbon catalysts have achieved high conversion rates in the esterification of palm fatty acid distillate and oleic acid. rsc.orgresearchgate.net The catalytic performance is attributed to the high density of strong Brønsted acid sites (-SO₃H groups) on the catalyst's surface. nih.gov Beyond esterification, these materials also show excellent activity in hydrolysis reactions, such as the hydrolysis of xylan. pnnl.gov

Catalyst Reusability and Optimization Studies

A significant advantage of sulfonated carbon catalysts is their potential for reuse, which aligns with the principles of sustainable chemistry. beilstein-journals.orgresearchgate.net However, a primary challenge in their practical application is the stability of the sulfonic acid groups. Studies have shown that the -SO₃H groups can leach from the carbon support during the reaction, particularly in the presence of polar solvents and at elevated temperatures. nih.govnih.govresearchgate.net

Research indicates that the catalytic activity can decrease over successive cycles. For example, one study on a sulfonated activated carbon catalyst reported that about 34% of the sulfonic acid groups were leached from the surface after several reaction cycles. nih.gov Another study observed a performance drop of 26-39% after the third cycle in the esterification of palm fatty acid distillate. researchgate.net To address this, optimization studies focus on enhancing the stability of these catalysts. One effective strategy is catalyst regeneration. After a number of uses, the deactivated catalyst can be washed, dried, and re-sulfonated to restore its original acid density and catalytic activity, making it viable for further use. nih.gov

Coordination Chemistry and Metal Complexes

The 4-hydroxybenzenesulfonate (B8699630) anion is a versatile ligand in coordination chemistry, capable of forming a diverse range of metal complexes and coordination polymers with unique structural features.

Ligand Properties of the 4-Hydroxybenzenesulfonate Anion

The 4-hydroxybenzenesulfonate anion possesses multiple potential donor sites, primarily the oxygen atoms of the sulfonate (-SO₃⁻) and hydroxyl (-OH) groups. This allows it to act as a ligand in several ways. It can directly coordinate to metal centers through the oxygen atoms of the sulfonate group. A clear example is seen in a mixed-metal complex where a sodium (Na⁺) ion is six-coordinated, with one of the coordination sites occupied by an oxygen atom from the sulfonate group of the 4-hydroxybenzenesulfonate anion. researchgate.net

Alternatively, the anion can participate in the formation of extensive supramolecular networks without directly binding to the metal center. In the crystal structures of several divalent transition metal salts, such as hexaaquanickel(II) bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate, the metal ions are coordinated exclusively by water molecules to form hexaaqua complexes. nih.gov These cationic complexes and the 4-hydroxybenzenesulfonate anions then arrange into alternating layers. nih.gov The stability of these layered structures is derived from a robust network of O-H···O hydrogen bonds involving the coordinated water molecules, the sulfonate groups, and the hydroxyl groups of the anion. nih.govnih.gov This demonstrates the anion's crucial role in directing the formation of ordered, three-dimensional crystal lattices through non-covalent interactions. nih.gov

Structural Characterization of Metal Complexes

The diverse ligating ability of the 4-hydroxybenzenesulfonate anion leads to the formation of metal complexes with varied and interesting crystal structures. X-ray crystallography has been instrumental in characterizing these structures.

One detailed study reported the crystal structure of a complex containing a Schiff base, cobalt(II), sodium(I), and the 4-hydroxybenzenesulfonate anion. researchgate.net The Na⁺ ion is directly coordinated by an oxygen atom from the sulfonate group. researchgate.net The crystallographic data for this compound are summarized in the table below.

Table 1: Crystallographic Data for a Cobalt(II)-Sodium(I) Complex with 4-Hydroxybenzenesulfonate. researchgate.net
ParameterValue
Chemical FormulaC₂₅H₂₇CoN₂NaO₉S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.8169 (11)
b (Å)7.9965 (7)
c (Å)25.597 (2)
β (°)91.530 (2)
Volume (ų)2622.5 (4)
Z (Formula units/cell)4

In contrast, other characterized structures reveal a different architectural motif. For example, the structure of hexaaquanickel(II) bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate consists of layers of [Ni(H₂O)₆]²⁺ cations alternating with layers of the organic anions. nih.gov In this case, there is no direct coordination between the metal ion and the sulfonate anion; instead, the crystal packing is governed by extensive hydrogen bonding. nih.gov This layered arrangement is a recurring theme in the crystal structures of related divalent transition-metal arenesulfonates. nih.gov

Catalytic Applications of Metal-Sulfonate Complexes

While direct research on the catalytic applications of metal complexes specifically derived from potassium 4-hydroxybenzenesulfonate is limited, the broader class of compounds containing the 4-hydroxybenzenesulfonate anion shows potential in coordination chemistry and catalysis. The acidic nature of the sulfonic acid group in benzenesulfonate (B1194179) derivatives suggests their potential as acid catalysts in various organic reactions.

The 4-hydroxybenzenesulfonate anion can act as a ligand in the formation of coordination compounds and metal-organic frameworks. For instance, a cobalt(II) sodium(I) complex incorporating the 4-hydroxybenzenesulfonate anion has been synthesized, highlighting its role in creating three-dimensional networks through hydrogen bonding. researchgate.net Although the catalytic activity of this specific complex was not detailed, the formation of such structures is a critical step in designing new catalysts.

Furthermore, 4-hydroxybenzenesulfonic acid itself is utilized as a polymerization catalyst and as a redox-mediator in the laccase-catalyzed degradation of the textile dye indigo (B80030). chemicalbook.com This indicates the potential for its derivatives to participate in or mediate catalytic cycles.

Applications in Polymer Science and Materials Engineering

Monomer in Polymer Synthesis

Direct evidence of potassium 4-hydroxybenzenesulfonate being used as a primary monomer in polymerization is not extensively documented in the available research. However, its parent acid, 4-hydroxybenzenesulfonic acid, and its derivatives are employed in the synthesis of specialized polymers.

Condensation products of phenolsulfonic acid mixtures with formaldehyde (B43269) are known to enhance the dyeing properties of polyamide fibers. chemicalbook.com Additionally, ethers formed from 4-hydroxybenzenesulfonic acid and 2-halogenomalonic esters are used to manufacture polyesters that exhibit an improved affinity for basic dyes. chemicalbook.com The compound is also generally described as a polymerization catalyst. chemicalbook.com Research has also been conducted on the synthesis of copolymers using related monomers, such as poly(potassium 1-hydroxy acrylate-co-styrene) and poly(potassium 3-sulfopropyl methacrylate), indicating an interest in potassium-containing sulfonated polymers. researchgate.netresearchgate.net

Self-Assembly of Sulfonated Polymers

The self-assembly of polymers is a process driven by the interactions between different polymer segments and the surrounding solvent, leading to the formation of ordered nanostructures. rsc.org While specific studies on the self-assembly of polymers derived directly from potassium 4-hydroxybenzenesulfonate are not prominent, research on analogous systems provides insight into potential behaviors.

For example, the self-assembly of amphiphilic homopolymers like poly(4-hydroxystyrene) has been investigated. rsc.org This polymer, which features a hydroxyl group similar to 4-hydroxybenzenesulfonate, forms structures such as hollow micelles and vesicles in mixed solvent systems. rsc.org The ability of polyelectrolytes, which include sulfonated polymers, to self-assemble is a versatile strategy for fabricating functional membranes with controlled architectures. rsc.org This suggests that polymers incorporating the 4-hydroxybenzenesulfonate moiety could exhibit interesting self-assembly properties, although specific research is required to confirm this.

Mediation of Nanomaterial Synthesis

The role of polymers in mediating the synthesis of nanoparticles is a significant area of materials science. While there is no direct evidence of polymers derived from potassium 4-hydroxybenzenesulfonate being used for this purpose, related research offers promising parallels.

For instance, vesicles formed from self-assembled poly(4-hydroxystyrene) have shown potential as templates for the creation of gold nanoparticles. rsc.org In a different context, potassium salts are used in the synthesis of nanoparticles. Potassium sulfate (B86663) nanoparticles have been prepared via anti-solvent precipitation, where polyacrylic acid was used to control particle size. rsc.org Another study demonstrated the green synthesis of potassium nanoparticles using plant extracts. nih.gov These examples highlight the potential for potassium-containing compounds and functionalized polymers to play a role in the controlled synthesis of nanomaterials.

Industrial Process Chemistry (Academic Research Perspectives)

Additives in Electroplating Baths

In the field of electroplating, organic additives are crucial for controlling the properties of the deposited metal films. While potassium 4-hydroxybenzenesulfonate is mentioned as an additive for electroplating baths, detailed research findings on its specific effects are not widely available. chemicalbook.com However, a Japanese patent suggests that compounds with a phenolic hydroxyl group, such as hydroquinone, can improve the throwing power at low current densities in acidic copper electroplating baths. google.com

The broader category of sulfonate-containing organic additives has been studied more extensively. For example, in copper electroplating, various sulfur-containing additives are known to refine grain size and improve the mechanical properties of the copper foil. mdpi.com A study on four different sulfonate-containing additives (MPS, SPS, DPS, and TPS) in copper electroplating demonstrated their impact on the tensile strength and surface quality of the resulting copper foils. mdpi.com

Effects of Sulfonate-Containing Additives on Electrolytic Copper Foil Properties

AdditiveConcentration (mg/L)Tensile Strength (MPa)Elongation (%)Reference
MPS0.63556.4 mdpi.com
MPS5.0404- mdpi.com
SPS3.03918.1 mdpi.com
DPS3.0531- mdpi.com
TPS4.0597- mdpi.com

This table presents data on the effects of various sulfonate-containing additives on the properties of electrolytic copper foil. While not directly involving Potassium;4-hydroxybenzenesulfonic acid, it illustrates the general impact of such additives in electroplating.

Role in Textile Dyeing Processes

Potassium 4-hydroxybenzenesulfonate, a member of the phenolsulfonic acid salt family, plays a significant role in the manufacturing of certain polymers tailored for the textile industry. Specifically, its parent acid, 4-hydroxyphenylsulfonic acid, is utilized in the production of polyesters. The incorporation of this sulfonic acid derivative into the polymer matrix enhances the resulting polyester (B1180765) fibers' affinity for basic dyes. nih.gov This improved dyeability is a critical factor in achieving vibrant and long-lasting colors on synthetic fabrics.

While direct application of potassium 4-hydroxybenzenesulfonate as a dye is not its primary function, the broader class of sulfonated potassium salts includes compounds that are themselves dyes. For instance, potassium indigotetrasulfonate is a notable example of a potassium salt of a sulfonated organic compound used as a colorant. sigmaaldrich.com The presence of sulfonate groups in dye molecules, in general, enhances their water solubility, which is a crucial property for the dyeing process. This increased solubility facilitates the even distribution of the dye in the dyebath, leading to more uniform and consistent coloring of the textile material.

The function of related compounds in dyeing processes can be summarized as follows:

Compound FamilyRole in Textile DyeingImpact on Fabric
Phenolsulfonic AcidsMonomer in polyester synthesisImproves affinity for basic dyes
Sulfonated DyesColorantProvides color to the fabric

Applications in Oilfield Chemistry

In the demanding environment of oil and gas extraction, the formation of mineral scale in pipelines and equipment is a persistent operational challenge that can lead to reduced efficiency and costly downtime. wikipedia.orgnovamen.ca Chemical scale inhibitors are essential for mitigating this issue. While specific documentation on the use of potassium 4-hydroxybenzenesulfonate is not prevalent, the functional group it belongs to—sulfonates—is a key component in many scale inhibitor formulations. youtube.com

Sulfonate-based inhibitors work by adsorbing onto the surfaces of nascent mineral crystals, such as calcium carbonate and barium sulfate, which are common types of oilfield scale. wikipedia.org This adsorption process disrupts the crystal growth, preventing the individual crystals from agglomerating into larger, problematic scale deposits. The sulfonic acid moiety is effective in this role due to its ability to interfere with the crystallization process of these mineral salts. youtube.com

Potassium salts of these organic sulfonates are often favored in formulations due to their high solubility in the aqueous phases present in oil production systems. This solubility ensures that the inhibitor can be effectively dispersed throughout the production fluids to reach the areas where scale formation is occurring. The general mechanism of sulfonate-based scale inhibitors is presented below.

Stage of ScalingAction of Sulfonate Inhibitor
NucleationMinimal direct impact
Crystal GrowthAdsorption onto crystal lattice
AgglomerationPrevention of crystal binding

Potassium 4-hydroxybenzenesulfonic acid and its structural relatives are finding applications in the development of advanced materials and in the field of catalysis. The presence of both a hydroxyl and a sulfonic acid group on an aromatic ring provides unique chemical functionalities that can be exploited in material synthesis and catalytic processes.

Furthermore, structurally similar sulfonated polymers are being explored for applications in advanced membranes. For instance, copolymers of 4-styrenesulfonic acid sodium salt have been synthesized for use as proton exchange membranes (PEMs) in fuel cells. upb.ro These membranes require materials with high proton conductivity, and the sulfonic acid groups provide this functionality. The synthesis of such polymers often involves free radical polymerization, where a suitable initiator is used to start the reaction. upb.ro The properties of potassium 4-hydroxybenzenesulfonate suggest its potential as a monomer or a functional additive in the creation of new polymers with tailored properties for various advanced applications.

FieldApplication of Related CompoundsFunctional Group/Component
CatalysisPromoter for steam reforming catalystsPotassium
Advanced MaterialsProton exchange membranes for fuel cellsSulfonic acid group

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Solid State Structures

In the solid state, the 4-hydroxybenzenesulfonate (B8699630) anion possesses both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the oxygen atoms of the sulfonate group and the hydroxyl oxygen). This functionality would allow for the formation of extensive hydrogen bonding networks.

Based on the observed interactions in the cobalt-sodium complex, it is highly probable that in the pure potassium salt, the hydroxyl group of one anion would engage in hydrogen bonding with the sulfonate oxygen atoms of neighboring anions. researchgate.netresearchgate.net This would create a robust, interconnected network. The specific geometry and connectivity of this network, whether it forms chains, sheets, or a three-dimensional lattice, would depend on the precise packing of the ions in the crystal.

Table 1: Potential Hydrogen Bond Interactions in Potassium 4-hydroxybenzenesulfonate

DonorAcceptorPotential Interaction Type
Hydroxyl (O-H)Sulfonate (S=O)Inter-anionic
Hydroxyl (O-H)Hydroxyl (O-H)Inter-anionic

This table is predictive and based on the functional groups present in the 4-hydroxybenzenesulfonate anion.

Crystal Packing and Supramolecular Architecture

The supramolecular architecture is likely to feature segregated regions of polar (ionic and hydroxyl groups) and non-polar (benzene rings) character. This can lead to layered structures, where the hydrophilic layers containing the potassium ions, sulfonate groups, and hydroxyl groups are separated by layers of the aromatic rings. Such arrangements are common in salts of aromatic sulfonic acids.

Interionic Interactions within Ionic Compounds

The primary interionic interaction in potassium 4-hydroxybenzenesulfonate is the electrostatic attraction between the potassium cations (K⁺) and the 4-hydroxybenzenesulfonate anions (HOC₆H₄SO₃⁻). In the solid state, each potassium ion would be surrounded by multiple sulfonate groups from neighboring anions, and conversely, each sulfonate group would interact with several potassium ions.

In the related cobalt-sodium complex, the sodium ion is six-coordinated with oxygen atoms from various ligands, including one from the sulfonate group. researchgate.netresearchgate.net This suggests that the potassium ion in the simple salt would also have a high coordination number, likely interacting with oxygen atoms from both the sulfonate and possibly the hydroxyl groups of adjacent anions. The precise coordination geometry and bond distances can only be definitively determined through experimental crystallographic analysis.

Table 2: Summary of Expected Intermolecular and Interionic Interactions

Interaction TypeParticipating GroupsSignificance
Ionic BondingK⁺ and ⁻O₃S-Primary force holding the crystal lattice together.
Hydrogen Bonding-OH and -SO₃⁻Directs the specific arrangement of anions and contributes to lattice stability.
Ion-DipoleK⁺ and -OHSecondary electrostatic interaction influencing the orientation of the anion.
Pi-Pi StackingBenzene (B151609) ringsPotential weak interactions contributing to the overall packing efficiency.

This table is a theoretical representation of the interactions expected in solid potassium 4-hydroxybenzenesulfonate.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes

While traditional methods for synthesizing 4-hydroxybenzenesulfonic acid, the parent acid of the potassium salt, involve the sulfonation of phenol (B47542), future research is expected to focus on developing more efficient, selective, and environmentally benign synthetic pathways. nih.govchemicalbook.com Key areas of investigation will likely include:

Catalytic Systems: The development of novel catalysts to improve reaction rates, lower reaction temperatures, and increase the regioselectivity of the sulfonation process, thereby minimizing the formation of unwanted isomers like 2-hydroxybenzenesulfonic acid. chemicalbook.com

Alternative Sulfonating Agents: Exploring less harsh or more recyclable sulfonating agents to replace or reduce the reliance on concentrated sulfuric acid.

Flow Chemistry: The application of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

These advancements aim to produce potassium 4-hydroxybenzenesulfonate (B8699630) through more economical and sustainable manufacturing processes.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in both the synthesis and the functional activity of potassium 4-hydroxybenzenesulfonate is crucial for its optimization and application. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

In Silico Modeling: Computational studies, such as those using Density Functional Theory (DFT), can be used to investigate the electronic structure, reaction pathways, and binding energies of 4-hydroxybenzenesulfonic acid and its derivatives. indexcopernicus.com This approach can provide insights into polymerization mechanisms and interactions with other molecules. indexcopernicus.com

Spectroscopic Analysis: Advanced spectroscopic techniques will continue to be vital in characterizing reaction intermediates and final products, providing experimental validation for theoretical models.

These investigations will pave the way for a more fundamental understanding of the compound's chemical behavior, enabling more precise control over its synthesis and application.

Rational Design of Derivatives for Targeted Applications

The functional groups of 4-hydroxybenzenesulfonic acid—the hydroxyl and sulfonic acid moieties—offer significant opportunities for modification to create derivatives with tailored properties. The rational design of these derivatives for specific applications is a promising area of future research.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound and evaluating the resulting changes in activity, researchers can identify key structural features responsible for desired properties. This approach is common in drug discovery and can be applied to develop new materials. nih.gov

Targeted Functionalities: Derivatives can be designed to enhance specific properties, such as solubility, thermal stability, or binding affinity to particular substrates. For example, the formation of ethers from 4-hydroxybenzenesulfonic acid is known to improve the affinity of polyesters for basic dyes. chemicalbook.com

Antimicrobial and Biofilm Inhibition: Recent studies have shown that derivatives of similar sulfonic acids, like 4-amino-3-hydroxynaphthalene-1-sulfonic acid, exhibit potential as antibiofilm agents by targeting bacterial communication systems. nih.gov Future research could explore whether derivatives of 4-hydroxybenzenesulfonic acid can be designed to have similar or enhanced antimicrobial properties.

The table below illustrates potential areas for derivative design and their targeted applications.

Derivative Type Potential Modification Targeted Application Rationale
EthersReaction of the hydroxyl groupPolymer additivesTo improve dye affinity in textiles. chemicalbook.com
EstersReaction of the sulfonic acid groupPlasticizers, EmulsifiersTo create compounds with specific physical properties for polymer formulations. chemicalbook.com
Substituted AromaticsAddition of functional groups to the benzene (B151609) ringAnticancer agentsTo enhance interactions with biological targets, guided by cheminformatics. nih.gov
Amino-substituted analogsIntroduction of an amino groupAntibiofilm agentsTo interfere with bacterial quorum sensing pathways. nih.gov

Integration of AI and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of new compounds. nih.govnih.gov For potassium 4-hydroxybenzenesulfonate and its derivatives, these technologies can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their properties to predict the characteristics of novel, unsynthesized compounds. researchgate.net This includes predicting physicochemical properties, biological activity, and even toxicity, thereby reducing the need for extensive experimental screening. nih.gov

Generative Models: AI can be used to design new molecules with desired properties from the ground up. acs.org By defining a set of target attributes, generative models can propose novel chemical structures that are likely to exhibit those properties. acs.org

Process Optimization: Machine learning can analyze data from chemical reactions to identify the optimal conditions for synthesizing potassium 4-hydroxybenzenesulfonate and its derivatives, leading to higher yields and purity. dtu.dk

The integration of AI promises to significantly shorten the research and development cycle for new materials and applications based on the 4-hydroxybenzenesulfonic acid scaffold.

Exploration in Sustainable Chemistry and Green Processes

The principles of green chemistry are increasingly influencing the chemical industry, and future research on potassium 4-hydroxybenzenesulfonate will reflect this trend.

Green Synthesis: A key focus will be on developing synthesis methods that use renewable feedstocks, employ environmentally benign solvents, and minimize waste generation. nih.gov The use of plant extracts as reducing and capping agents for the synthesis of potassium-containing nanoparticles represents an innovative green approach that could be explored for related compounds. techscience.comnih.gov

Biodegradability: While 4-hydroxybenzenesulfonic acid is not readily biodegradable, future research could focus on designing derivatives with improved biodegradability to reduce their environmental persistence. nih.gov

Applications in Sustainability: There is potential to use this compound and its derivatives in applications that contribute to sustainability. For instance, its use in creating more efficient industrial processes, such as in electroplating or as a dispersing agent for dyes, can lead to reduced resource consumption. chemicalbook.com Research into its use in developing sustainable materials, such as nanofertilizers from agricultural byproducts, is also an emerging field. researchgate.net

By embracing these future research directions, the scientific community can continue to expand the utility and fundamental understanding of potassium 4-hydroxybenzenesulfonate, paving the way for new technologies and more sustainable chemical practices.

Q & A

Basic: What are the standard synthetic routes for potassium 4-hydroxybenzenesulfonic acid, and how is purity validated?

Methodological Answer:
Potassium 4-hydroxybenzenesulfonic acid is typically synthesized via sulfonation of phenol using concentrated sulfuric acid, followed by neutralization with potassium hydroxide. Key steps include:

  • Sulfonation : Reacting phenol with sulfuric acid at 100–120°C to form 4-hydroxybenzenesulfonic acid .
  • Neutralization : Adding potassium hydroxide to form the potassium salt, which is then crystallized from aqueous solution .
  • Purification : Recrystallization in ethanol-water mixtures to remove unreacted precursors.
  • Purity Validation :
    • HPLC (retention time comparison with standards) .
    • NMR (¹H/¹³C spectra for structural confirmation) .
    • Elemental Analysis (matching calculated vs. experimental C, H, S, and K content) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing potassium 4-hydroxybenzenesulfonic acid?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies sulfonate (S=O stretching at ~1040 cm⁻¹) and hydroxyl (broad O-H stretch at ~3400 cm⁻¹) groups .
  • NMR Spectroscopy :
    • ¹H NMR: Aromatic protons appear as doublets (δ 7.5–7.8 ppm), with hydroxyl protons at δ 5.2–5.5 ppm .
    • ¹³C NMR: Sulfonate-bearing carbon at ~125 ppm, hydroxyl-substituted carbon at ~160 ppm .
  • HPLC-UV : Quantifies purity using a C18 column (mobile phase: acetonitrile/0.1% phosphoric acid) with UV detection at 254 nm .
  • Mass Spectrometry (LC-MS) : Confirms molecular ion peaks (m/z 174 for the acid; m/z 213 for the potassium salt) .

Advanced: How does potassium 4-hydroxybenzenesulfonic acid mediate the catalytic degradation of azo dyes like Acid Orange 7 (AO7)?

Methodological Answer:
In advanced oxidation processes (e.g., electro-Fenton), the compound acts as a sulfonate donor, facilitating cleavage of the azo bond (N=N) in AO7 via hydroxyl radical (•OH) attack:

Initial Attack : •OH radicals hydroxylate the naphthalene ring, forming intermediates like 4-hydroxybenzenesulfonic acid (retention time: 2.6 min in HPLC) .

Desulfonation : The sulfonate group is removed, yielding 1,4-benzoquinone (detected at m/z 108) .

Ring-Opening : Further oxidation produces short-chain carboxylic acids (e.g., oxalic acid) and CO₂ .
Experimental Design : Use a Bi₂O₃-Co₃O₄ catalyst (50% loading) at pH 3.0, with 10 mM H₂O₂ and 0.1 mM Fe²⁺. Monitor intermediates via LC-MS and HPLC-UV .

Advanced: How can researchers resolve contradictions in reported intermediates during AO7 degradation involving this compound?

Methodological Answer:
Discrepancies arise from varying reaction conditions (e.g., catalyst type, pH, or detection limits):

  • Example : Some studies detect 4-hydroxybenzenesulfonic acid as a primary intermediate , while others report its absence due to rapid desulfonation .
    Resolution Strategies :
  • Time-Resolved Sampling : Collect samples at shorter intervals (e.g., every 2 minutes) to capture transient intermediates .
  • Multi-Method Analysis : Combine HPLC-UV, LC-MS, and ion chromatography to improve detection sensitivity .
  • Control Experiments : Validate analytical methods using synthetic standards (e.g., 1,2-naphthoquinone at tR 12.3 min) .

Advanced: What methodologies optimize potassium 4-hydroxybenzenesulfonic acid in green chemistry applications like delignification?

Methodological Answer:
The compound enhances lignin removal from biomass via sulfonation of lignin-carbohydrate complexes:

  • Optimal Conditions : 80% aqueous solution at 60°C for 120 minutes reduces lignin content to 5.9% in softwood .
  • Mechanistic Insight : Sulfonate groups disrupt hydrogen bonds between lignin and cellulose, improving solubility.
  • Validation : Compare with alternative systems (e.g., choline chloride-lactic acid) using Klason lignin assays and FT-IR to track C-O-S bond cleavage .

Advanced: How does catalytic desulfonation of 4-hydroxybenzenesulfonic acid proceed under palladium-based systems?

Methodological Answer:
Pd/1,2-DTBPMB catalysts enable desulfonation under milder conditions (vs. traditional mineral acids):

  • Reaction Pathway : The sulfonate group is replaced by hydrogen, yielding phenol (70% yield) via a proposed Pd-mediated C-S bond cleavage .
  • Key Parameters :
    • Catalyst loading: 5 mol% Pd.
    • Solvent: Ethanol/water (1:1) at 80°C for 6 hours.
  • Characterization : Track reaction progress using ¹H NMR (disappearance of sulfonate proton signals) and GC-MS for phenol detection .

Basic: What safety protocols are essential when handling potassium 4-hydroxybenzenesulfonic acid in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with inert material (e.g., vermiculite) .
  • Toxicity Data : LD₅₀ (oral, rat) = 2100 mg/kg; BCF = 0.03 (low bioaccumulation risk) .

Advanced: What is the environmental fate of potassium 4-hydroxybenzenesulfonic acid, and how is its bioaccumulation potential assessed?

Methodological Answer:

  • Mobility in Soil : High mobility (estimated log Koc = 3.0) due to strong hydrophilicity .
  • Biodegradation : Undergoes microbial desulfonation in aerobic conditions, producing phenol and sulfate ions. Use OECD 301F tests to measure 28-day degradation rates .
  • Aquatic Toxicity : EC₅₀ (Daphnia magna) > 100 mg/L; low risk to aquatic organisms .
  • Analytical Tracking : Monitor sulfate ions via ion chromatography to confirm degradation .

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